molecular formula C14H20BrN3O4 B13501294 4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate

4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B13501294
M. Wt: 374.23 g/mol
InChI Key: FDDCXBWGTJLWAW-UHFFFAOYSA-N
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Description

4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, with various substituents such as tert-butyl, ethyl, and bromo groups, as well as dicarboxylate functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted pyrazole and a pyrimidine derivative, the reaction can be catalyzed by a base or an acid to form the desired pyrazolopyrimidine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The purification of the final product can be achieved through techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups like azides or amines.

Scientific Research Applications

4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit the activity of a kinase enzyme, leading to the suppression of a signaling pathway involved in cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl 6-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups, which may confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20BrN3O4

Molecular Weight

374.23 g/mol

IUPAC Name

4-O-tert-butyl 6-O-ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate

InChI

InChI=1S/C14H20BrN3O4/c1-5-21-12(19)9-7-17(13(20)22-14(2,3)4)11-10(15)6-16-18(11)8-9/h6,9H,5,7-8H2,1-4H3

InChI Key

FDDCXBWGTJLWAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2=C(C=NN2C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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